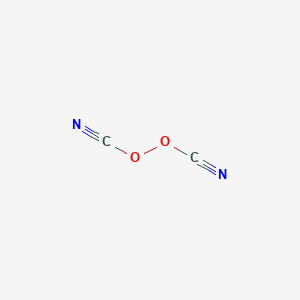
Rhodiocyanoside A
Descripción general
Descripción
Rhodiocyanoside A is a cyanogenic glycoside that is characterized by the presence of a (2Z)-2-methylbut-2-enenitrile moiety attached to a β-D-glucopyranosyloxy group at position 4. This compound is isolated from the plant Rhodiola quadrifida and exhibits notable anti-allergic activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhodiocyanoside A is biosynthesized in plants such as Lotus japonicus. The biosynthesis involves the conversion of the amino acid L-isoleucine to the corresponding aldoxime by cytochromes P450 (CYP79D3 and CYP79D4). This is followed by further enzymatic transformations leading to the formation of the nitrile glucoside .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from plant sources such as Rhodiola quadrifida and Lotus japonicus .
Análisis De Reacciones Químicas
Types of Reactions: Rhodiocyanoside A undergoes various chemical reactions, including hydrolysis and glycosidic bond cleavage. When the plant tissue containing this compound is disrupted, β-glucosidases and α-hydroxynitrilases catalyze the degradation of the glycoside, resulting in the release of hydrogen cyanide, glucose, and an aldehyde or ketone .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucosidases.
Glycosidic Bond Cleavage: Catalyzed by α-hydroxynitrilases under conditions of tissue disruption.
Major Products Formed:
- Hydrogen Cyanide
- Glucose
- Aldehyde or Ketone
Aplicaciones Científicas De Investigación
Rhodiocyanoside A has several scientific research applications:
- Chemistry: Studied for its unique structure and biosynthetic pathway.
- Biology: Investigated for its role in plant defense mechanisms against herbivores and pathogens.
- Medicine: Explored for its anti-allergic properties and potential therapeutic applications .
- Industry: Potential use in developing natural pesticides and anti-allergic agents .
Mecanismo De Acción
Rhodiocyanoside A exerts its effects through the release of hydrogen cyanide upon enzymatic hydrolysis. This release acts as a defense mechanism in plants, deterring herbivores and pathogens. The molecular targets include β-glucosidases and α-hydroxynitrilases, which facilitate the hydrolysis and subsequent release of toxic hydrogen cyanide .
Comparación Con Compuestos Similares
- Rhodiocyanoside D
- Linamarin
- Lotaustralin
Comparison: Rhodiocyanoside A is unique due to its specific structure and the presence of a (2Z)-2-methylbut-2-enenitrile moiety. While Rhodiocyanoside D, Linamarin, and Lotaustralin share similar biosynthetic pathways and functions, this compound is distinguished by its specific anti-allergic activity and its occurrence in Rhodiola quadrifida .
Propiedades
IUPAC Name |
(Z)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-6(4-12)2-3-17-11-10(16)9(15)8(14)7(5-13)18-11/h2,7-11,13-16H,3,5H2,1H3/b6-2-/t7-,8-,9+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMELGIPFIBWPHX-GMLQCYRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347062 | |
| Record name | Rhodiocyanoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168433-86-1 | |
| Record name | Rhodiocyanoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168433861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodiocyanoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1234647.png)

![(3aS,8bS)-7-chloro-3a-methyl-1,8b-dihydrofuro[3,4-b][1]benzofuran-3-one](/img/structure/B1234652.png)



![N'-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B1234660.png)
![[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B1234661.png)
![(1S,9S,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1234662.png)
![N-[(E)-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1234663.png)
![(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-[(2S)-2-hydroxy-2-methylheptyl]sulfanyl-5-oxocyclopentyl]heptanoate](/img/structure/B1234664.png)
